REACTION_CXSMILES
|
[CH:1]([NH:3][CH2:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1)=[O:2].O.O.P([O-])(O)(O)=O.[Na+].[Br-:18].[Na+].BrBr.[OH-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.O1CCCC1>[Br:18][C:7]1[S:6][C:5]([CH2:4][NH:3][CH:1]=[O:2])=[N:9][CH:8]=1 |f:1.2.3.4,5.6,8.9,10.11.12|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(=O)NCC=1SC=CN1
|
Name
|
sodium dihydrogenphosphate dihydrate
|
Quantity
|
4.5 kg
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.49 kg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the mixture at 30° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 10 L of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
STIRRING
|
Details
|
the concentrate was stirred at 6° C. for 12 hr for crystallization
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |